Structural Differentiation: Ortho-Methoxy vs. Unsubstituted Benzamide in the Benzothiazole-Benzamide Series
The target compound possesses an ortho-methoxy substituent on the benzoyl ring, whereas the most extensively characterized analog, N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 108619-01-8), is unsubstituted at this position . In the broader benzothiazole-benzamide SAR landscape reported by Corbo et al., substituent identity and position on both the benzothiazole and benzoyl rings are the primary drivers of differential antiproliferative activity and apoptosis induction; for instance, a 6‑Cl on the benzothiazole conferred >70% HepG2 inhibition while the 6‑F analogs were largely inactive [1]. The ortho-methoxy group introduces altered hydrogen-bonding capacity, steric bulk, and electronic distribution relative to the unsubstituted comparator, parameters that directly modulate target binding and cellular permeability in this chemotype.
| Evidence Dimension | Structural substituent difference on benzoyl ring |
|---|---|
| Target Compound Data | 2-OCH3 (ortho-methoxy) on benzoyl ring; MW 298.36 |
| Comparator Or Baseline | N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS 108619-01-8): H (unsubstituted) on benzoyl ring; MW 268.3 |
| Quantified Difference | ΔMW = +30.06 g/mol; presence of H-bond acceptor (OCH3) vs. none; increased clogP and polar surface area |
| Conditions | Structural comparison; no head-to-head biological assay data currently available |
Why This Matters
The ortho-methoxy substituent is a non-trivial structural modification that prevents users from assuming biological equivalence with the simpler unsubstituted benzamide analog; procurement of the exact CAS 393125-15-0 compound is necessary for any study referencing this substitution pattern.
- [1] Corbo, F. et al. Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Journal of Chemistry, 2016, Article ID 4267564. View Source
